Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate
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Overview
Description
Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate is an organic compound with the molecular formula C13H18INO2 and a molecular weight of 347.20 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodine atom, and a carbamate functional group attached to a dimethylphenyl ring. It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of tert-butyl 4-iodo-2,6-dimethylphenylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted phenylcarbamates, while hydrolysis of the carbamate group produces the corresponding amine.
Scientific Research Applications
Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-iodo-2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets and pathways. The iodine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
tert-Butyl benzyl(4-iodobutyl)carbamate: Another carbamate compound with similar structural features.
Uniqueness
Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate is unique due to the presence of both the iodine atom and the tert-butyl group, which confer distinct chemical properties and reactivity. Its specific combination of functional groups makes it valuable for targeted chemical synthesis and research applications.
Properties
CAS No. |
1314985-68-6 |
---|---|
Molecular Formula |
C13H18INO2 |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
tert-butyl N-(4-iodo-2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C13H18INO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) |
InChI Key |
RDCDDIXTYBVRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)I |
Origin of Product |
United States |
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